2-[(3,4-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-[(3,4-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidines. It has been the focus of scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
Dual Inhibitory Activity
A key study demonstrates the potential of derivatives closely related to 2-[(3,4-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one as potent dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One compound showed remarkable potency against both enzymes, indicating significant therapeutic potential in cancer treatment due to its ability to inhibit two critical enzymes in the folate pathway simultaneously (Gangjee et al., 2008).
Chemical Synthesis and Comparison
Research on structurally related thieno[3,4-d]pyrimidines explores the synthesis starting from basic compounds and evaluates their physicochemical properties. This work underscores the importance of the sulfur atom's position in influencing the compounds' electronic spectra and, potentially, their biological activities. Such insights are crucial for designing new derivatives with optimized properties (Zadorozhny et al., 2010).
Nucleophilic Displacement Studies
A study focusing on the nucleophilic displacement of a methylsulfanyl group on a pyrimidin-4-one scaffold highlights the versatility of such compounds in chemical synthesis. The successful introduction of amino groups and formation of carbon-carbon bonds after converting the methylsulfanyl group into a more reactive methylsulfonyl group showcases the potential for structural diversification of thieno[3,2-d]pyrimidine derivatives (Kikelj et al., 2010).
Antimicrobial and Antitumor Activities
Further research into thieno[3,2-d]pyrimidine derivatives has unveiled their potential in antimicrobial and antitumor applications. Some compounds exhibited significant activity against bacterial and fungal strains, surpassing the activity of reference drugs in certain cases. This highlights the therapeutic potential of thieno[3,2-d]pyrimidines in treating infections and cancer, with some derivatives showing comparable activity to standard chemotherapy agents (Alsaedi et al., 2019), (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
2-[(3,4-dimethylphenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-10-4-5-12(8-11(10)2)9-21-16-17-13-6-7-20-14(13)15(19)18(16)3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZICYDWYXRGADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CSC2=NC3=C(C(=O)N2C)SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one |
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